molecular formula C11H9N3O2 B11887989 2-(2-Methylpyrimidin-4-yl)isonicotinic acid CAS No. 956723-01-6

2-(2-Methylpyrimidin-4-yl)isonicotinic acid

Katalognummer: B11887989
CAS-Nummer: 956723-01-6
Molekulargewicht: 215.21 g/mol
InChI-Schlüssel: NKYNRWAVMJVKSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyrimidin-4-yl)isonicotinic acid typically involves the reaction of 2-methylpyrimidine with isonicotinic acid under specific conditions. One common method includes the use of a chlorination reaction, where citrazinic acid, tetramethylammonium chloride, and triphosgene are heated to a specific temperature and maintained for several hours . The reaction mixture is then cooled, and the product is isolated through filtration and purification steps.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include additional steps for purification and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methylpyrimidin-4-yl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(2-Methylpyrimidin-4-yl)isonicotinic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2-Methylpyrimidin-4-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Methylpyrimidin-4-yl)isonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

956723-01-6

Molekularformel

C11H9N3O2

Molekulargewicht

215.21 g/mol

IUPAC-Name

2-(2-methylpyrimidin-4-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c1-7-12-5-3-9(14-7)10-6-8(11(15)16)2-4-13-10/h2-6H,1H3,(H,15,16)

InChI-Schlüssel

NKYNRWAVMJVKSC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=CC(=N1)C2=NC=CC(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.